4-(4-benzyl-1-piperazinyl)-5-methyl-6-(4-methylphenyl)-2-oxo-2H-pyran-3-carbonitrile
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Overview
Description
4-(4-benzyl-1-piperazinyl)-5-methyl-6-(4-methylphenyl)-2-oxo-2H-pyran-3-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a benzyl group, and a pyran ring. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-benzyl-1-piperazinyl)-5-methyl-6-(4-methylphenyl)-2-oxo-2H-pyran-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-benzylpiperazine with a suitable aldehyde or ketone, followed by cyclization to form the pyran ring. The reaction conditions often require the use of catalysts, such as Lewis acids, and may involve heating under reflux.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-benzyl-1-piperazinyl)-5-methyl-6-(4-methylphenyl)-2-oxo-2H-pyran-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Lewis acids, such as aluminum chloride
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(4-benzyl-1-piperazinyl)-5-methyl-6-(4-methylphenyl)-2-oxo-2H-pyran-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-benzyl-1-piperazinyl)-5-methyl-6-(4-methylphenyl)-2-oxo-2H-pyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-benzyl-1-piperazinyl)-N-(3-chloro-4-methylphenyl)acetamide
- 4-[(4-benzyl-1-piperazinyl)methyl]benzoic acid
- Methylbenzylpiperazine
Uniqueness
4-(4-benzyl-1-piperazinyl)-5-methyl-6-(4-methylphenyl)-2-oxo-2H-pyran-3-carbonitrile is unique due to its combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C25H25N3O2 |
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Molecular Weight |
399.5 g/mol |
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-5-methyl-6-(4-methylphenyl)-2-oxopyran-3-carbonitrile |
InChI |
InChI=1S/C25H25N3O2/c1-18-8-10-21(11-9-18)24-19(2)23(22(16-26)25(29)30-24)28-14-12-27(13-15-28)17-20-6-4-3-5-7-20/h3-11H,12-15,17H2,1-2H3 |
InChI Key |
VGVVFAWDUMJTRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=C(C(=O)O2)C#N)N3CCN(CC3)CC4=CC=CC=C4)C |
Origin of Product |
United States |
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